Anticancer agent 28

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of p28 involves the extraction and purification of azurin from Pseudomonas aeruginosa, followed by the isolation of the 28-amino acid peptide. The peptide is then synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the sequential addition of amino acids to a growing peptide chain anchored to a solid resin .

Industrial Production Methods

Industrial production of p28 can be achieved through recombinant DNA technology. This involves inserting the gene encoding azurin into a suitable expression system, such as Escherichia coli, which then produces the protein in large quantities. The azurin is subsequently purified, and the p28 peptide is isolated and further purified for therapeutic use .

Análisis De Reacciones Químicas

Types of Reactions

Anticancer agent 28 undergoes several types of chemical reactions, including:

Oxidation: The peptide can undergo oxidation reactions, particularly involving its methionine residues.

Reduction: Reduction reactions can occur, especially in the presence of reducing agents like dithiothreitol.

Substitution: The peptide can participate in substitution reactions, where specific amino acids can be replaced with others to modify its activity.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids .

Aplicaciones Científicas De Investigación

Anticancer agent 28 has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying protein-peptide interactions and redox chemistry.

Biology: Investigated for its role in cellular uptake mechanisms and intracellular trafficking.

Medicine: Explored as a therapeutic agent for treating various solid tumors, including breast, colon, and brain cancers.

Mecanismo De Acción

The mechanism of action of p28 involves its selective entry into cancer cells, where it binds to the DNA-binding domain of the p53 protein. This binding prevents the ubiquitination and subsequent degradation of p53 by the COP1 protein, leading to increased levels of p53. Elevated p53 levels induce cell cycle arrest at the G2/M phase and promote apoptosis, resulting in tumor cell death. Additionally, p28 inhibits angiogenesis by decreasing the phosphorylation of VEGFR-2 tyrosine kinase and other related pathways .

Comparación Con Compuestos Similares

Similar Compounds

Azurin: The parent protein from which p28 is derived.

Other Peptide-Based Anticancer Agents: Includes peptides like LL-37 and defensins, which also exhibit anticancer properties.

Uniqueness

Anticancer agent 28 is unique due to its dual mechanism of action, targeting both the p53 pathway and angiogenesis. This dual targeting enhances its efficacy against a wide range of solid tumors, making it a promising candidate for further clinical development .

Propiedades

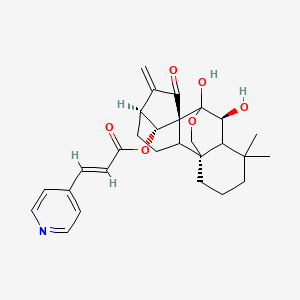

Fórmula molecular |

C28H33NO6 |

|---|---|

Peso molecular |

479.6 g/mol |

Nombre IUPAC |

[(1R,5S,8R,10S,18R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] (E)-3-pyridin-4-ylprop-2-enoate |

InChI |

InChI=1S/C28H33NO6/c1-16-18-6-7-19-26-12-4-11-25(2,3)21(26)23(32)28(33,34-15-26)27(19,22(16)31)24(18)35-20(30)8-5-17-9-13-29-14-10-17/h5,8-10,13-14,18-19,21,23-24,32-33H,1,4,6-7,11-12,15H2,2-3H3/b8-5+/t18-,19?,21?,23-,24+,26+,27-,28?/m0/s1 |

Clave InChI |

KOQSZWQYZSBQDS-ILTHIUDQSA-N |

SMILES isomérico |

CC1(CCC[C@]23C1[C@@H](C([C@]45C2CC[C@H]([C@H]4OC(=O)/C=C/C6=CC=NC=C6)C(=C)C5=O)(OC3)O)O)C |

SMILES canónico |

CC1(CCCC23C1C(C(C45C2CCC(C4OC(=O)C=CC6=CC=NC=C6)C(=C)C5=O)(OC3)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

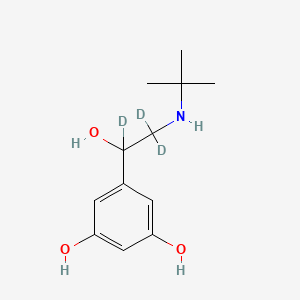

![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)

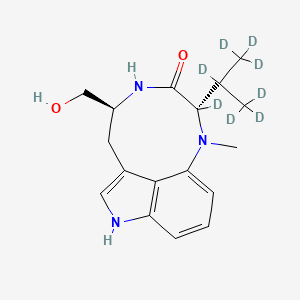

![7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12422747.png)

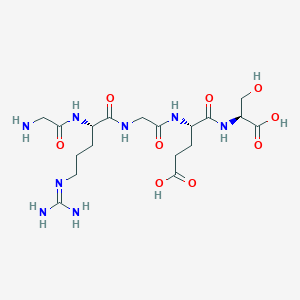

![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)